molecular formula C19H25ClN2 B195985 Imipramine hydrochloride CAS No. 113-52-0

Imipramine hydrochloride

Cat. No. B195985
CAS RN: 113-52-0
M. Wt: 316.9 g/mol
InChI Key: XZZXIYZZBJDEEP-UHFFFAOYSA-N
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Description

Imipramine hydrochloride is a tricyclic antidepressant used to treat symptoms of depression . It is sometimes used to treat bed-wetting in children ages 6 and older . The drug is thought to work by increasing the activity of a chemical called serotonin in the brain .


Molecular Structure Analysis

Imipramine has a molecular formula of C19H24N2 and a molecular weight of 280.42 . It is structurally similar to phenothiazines, containing a tricyclic ring system with an alkyl amine substituent on the central ring .


Chemical Reactions Analysis

Imipramine hydrochloride undergoes oxidation under stress conditions . The drug’s reaction rate coefficients were calculated using a fragment approach for initial hydrogen abstraction reaction .


Physical And Chemical Properties Analysis

Imipramine hydrochloride is a white to off-white crystalline powder . It is freely soluble in water and in alcohol . The drug has a melting point range of 174 - 175 °C .

Scientific Research Applications

Treatment of Major Depression

  • Application Summary : Imipramine hydrochloride is commonly used for the treatment of major depression . It acts as a serotonin uptake inhibitor, which helps to balance chemicals in the brain that cause depression .
  • Methods of Application : The drug is administered orally. The dosage and duration of treatment are determined by the healthcare provider based on the patient’s condition .
  • Results or Outcomes : While the specific results or outcomes can vary from patient to patient, generally, imipramine hydrochloride can help to improve mood, sleep, appetite, and energy level and may help restore interest in daily living .

Treatment of Enuresis

  • Application Summary : Imipramine hydrochloride is used in the treatment of enuresis, which is the inability to control urination .
  • Methods of Application : The drug is administered orally. The dosage and duration of treatment are determined by the healthcare provider based on the patient’s condition .
  • Results or Outcomes : The drug can help to decrease the frequency of bedwetting episodes in children .

Treatment of Leishmaniasis

  • Application Summary : Imipramine has been found to be effective against both antimony sensitive and resistant Leishmania donovani, a parasite that causes leishmaniasis .
  • Methods of Application : In experimental infection models, the drug was administered orally .
  • Results or Outcomes : The drug was found to decrease the mitochondrial transmembrane potential of Leishmania donovani promastigotes and purified amastigotes after 8 hours of treatment . In infected hamsters, about 90% clearance of organ parasites was observed after a 10-day therapeutic window .

Safety And Hazards

Imipramine hydrochloride can cause side effects such as dry mouth, drowsiness, dizziness, low blood pressure, rapid heart rate, urinary retention, and electrocardiogram changes . Overdose of the medication can result in death . It is also noted that some young people have thoughts about suicide when first taking an antidepressant .

properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZXIYZZBJDEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-49-7 (Parent)
Record name Imipramine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID7040738
Record name Imipramine hydrochloride
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Molecular Weight

316.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855555
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Imipramine hydrochloride

CAS RN

113-52-0
Record name Imipramine hydrochloride
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Record name Imipramine hydrochloride [USP:JAN]
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Record name Imipramine hydrochloride
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Record name Imipramine hydrochloride
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Record name 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-, hydrochloride (1:1)
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Record name Imipramine hydrochloride
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Record name Imipramine hydrochloride
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Record name IMIPRAMINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

Synthesis of Imipramine Pamoate-(Form VI)—A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
[Compound]
Name
Imipramine Pamoate-(Form VI)—A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis of Imipramine Pamaote—(Form VI)— A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The Imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The Imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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